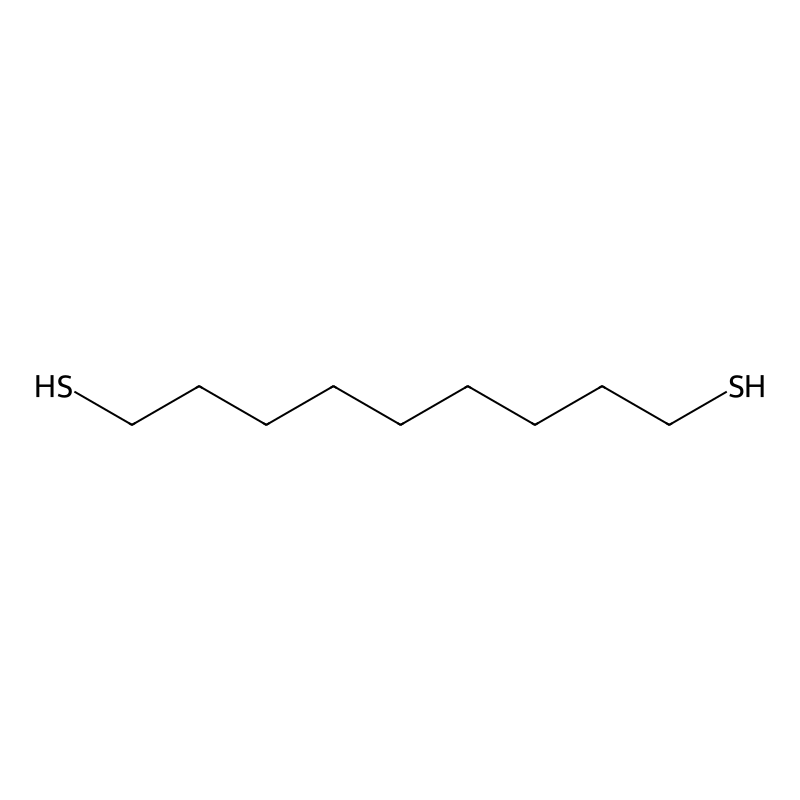

1,9-Nonanedithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surface Chemistry

Application: 1,9-Nonanedithiol could potentially be used in the creation of self-assembled monolayers (SAMs) on metal surfaces.

Method of Application: The dithiol is typically dissolved in a suitable solvent and then applied to a metal substrate.

Results or Outcomes: The resulting SAM can have a variety of uses, depending on the specific properties of the dithiol and the substrate.

Organic Synthesis

Application: 1,9-Nonanedithiol could potentially be used as a building block in organic synthesis.

Method of Application: The exact method of application can vary widely depending on the specific reaction or process.

1,9-Nonanedithiol is a chemical compound with the molecular formula and a molecular weight of approximately 188.39 g/mol. It is classified as a dithiol, characterized by the presence of two thiol groups (-SH) located at the first and ninth positions of a nonane chain. This compound typically appears as a colorless to yellow liquid with a sulfurous odor, making it notable in various chemical applications and studies .

- Oxidation: Thiol groups can be oxidized to form disulfides or sulfonic acids. For example, two molecules of 1,9-nonanedithiol can react to form 1,9-nonanedithiol disulfide.

- Esterification: The thiol groups can react with carboxylic acids to form thioesters.

- Nucleophilic Substitution: The thiol groups can act as nucleophiles in reactions with alkyl halides, leading to the formation of thioethers.

These reactions highlight the versatility of 1,9-nonanedithiol in organic synthesis and industrial applications .

Several methods for synthesizing 1,9-nonanedithiol have been reported:

- Alkylation of Thiols: A common method involves the reaction of nonane-1-thiol with nonane-9-thiol under controlled conditions.

- Reduction of Disulfides: The reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride can yield 1,9-nonanedithiol.

- Direct Synthesis from Nonane: More complex synthetic routes may involve multi-step processes starting from nonane through various functionalization techniques.

These methods allow for the production of 1,9-nonanedithiol with varying degrees of purity and yield depending on the specific conditions used .

1,9-Nonanedithiol finds applications in various fields:

- Flavoring Agents: Due to its distinct sulfurous odor, it is used as a flavoring agent in food products.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly those involving sulfur chemistry.

- Analytical Chemistry: Its reactivity makes it useful in analytical applications for detecting metal ions and other compounds.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 1,9-nonanedithiol have primarily focused on its reactivity with metals and other organic compounds. Its ability to chelate metal ions has been explored for potential applications in environmental remediation and catalysis. Additionally, studies on its interactions with biological systems suggest potential roles in modulating oxidative stress responses .

1,9-Nonanedithiol shares structural similarities with other dithiols and thiol-containing compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,8-Octanedithiol | C8H18S2 | Shorter carbon chain; used similarly as a flavoring agent |

| 1,6-Hexanedithiol | C6H14S2 | More reactive; often used in polymer chemistry |

| 1,3-Propanedithiol | C3H10S2 | Smaller size; more commonly used in laboratory settings |

Uniqueness of 1,9-Nonanedithiol

What sets 1,9-nonanedithiol apart is its longer carbon chain compared to other dithiols like 1,3-propanedithiol or 1,6-hexanedithiol. This structural difference not only influences its physical properties but also affects its reactivity and potential applications in flavoring and synthesis. The unique positioning of the thiol groups at the terminal ends of the nonane chain allows for specific interactions that are not observed in shorter-chain dithiols .

The synthesis of 1,9-nonanedithiol has evolved significantly since its first reported preparations in the mid-20th century. Early synthetic approaches were primarily based on nucleophilic substitution reactions utilizing various sulfur-containing nucleophiles [1] [2]. The historical development of dithiol synthesis can be traced back to fundamental work on ethanedithiol preparation, which established the foundational methodologies that were later adapted for longer-chain dithiols [3].

The earliest documented synthetic route involved the treatment of 1,9-nonanediol with hydrohalic acids, particularly hydrogen bromide, under controlled temperature conditions [4]. This method represented a direct approach to converting the corresponding diol to the dithiol through sequential halogenation and nucleophilic displacement reactions. Historical yields for this method typically ranged from 65% to 75%, depending on reaction conditions and purification techniques employed [5].

Another historically significant approach involved the use of thiourea as a key intermediate in multi-step synthetic sequences [3]. This methodology, originally developed for simpler dithiols, was adapted for 1,9-nonanedithiol synthesis through the formation of isothiuronium intermediates followed by hydrolysis under basic conditions. The thiourea-based approach demonstrated particular utility in laboratory-scale preparations due to its operational simplicity and the commercial availability of starting materials [6].

Multi-step Synthesis Procedures

HBr Treatment Methods

The treatment of 1,9-nonanediol with hydrogen bromide represents one of the most straightforward synthetic approaches for 1,9-nonanedithiol preparation [7] [4]. This methodology involves initial conversion of the terminal hydroxyl groups to bromides, followed by nucleophilic displacement with sulfur-containing nucleophiles.

The reaction typically proceeds through a two-stage mechanism. In the first stage, 1,9-nonanediol is treated with concentrated hydrogen bromide (typically 40% aqueous solution) at temperatures ranging from room temperature to 80°C [4]. The reaction conditions must be carefully controlled to prevent over-bromination or decomposition of the organic backbone. The initial bromination step generally requires 2-4 hours for completion, with progress monitored through gas chromatographic analysis [5].

Following bromination, the resulting 1,9-dibromononane intermediate is subjected to nucleophilic substitution with sodium hydrosulfide or potassium hydrosulfide in polar aprotic solvents [6]. This displacement reaction typically occurs at temperatures between 60-80°C and requires 4-6 hours for optimal conversion. The use of phase transfer catalysts such as tetrabutylammonium bromide has been shown to significantly enhance reaction rates and yields [6].

Yields for the HBr treatment method typically range from 65% to 85%, with the variability largely dependent on the efficiency of the bromination step and the subsequent nucleophilic displacement [4]. The method demonstrates excellent scalability, making it suitable for both laboratory and pilot-scale preparations.

Ammonium Hydrosulfide Reactions (80-90°C)

The utilization of ammonium hydrosulfide as a nucleophilic sulfur source represents a particularly effective approach for 1,9-nonanedithiol synthesis [8] [9]. This methodology involves the direct reaction of dihalide precursors with ammonium hydrosulfide at elevated temperatures, typically in the range of 80-90°C.

The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the hydrosulfide anion acts as the nucleophile displacing halide ions from the 1,9-dihaloalkane substrate [10]. The reaction is typically conducted in polar protic solvents such as ethanol or water-ethanol mixtures to ensure adequate solubility of the ammonium hydrosulfide reagent [9].

Temperature control is critical for this methodology, as temperatures below 80°C result in incomplete conversion, while temperatures above 90°C can lead to decomposition of the ammonium hydrosulfide reagent and formation of undesired side products [8]. The optimal reaction temperature of 85°C has been established through systematic optimization studies, providing the best balance between reaction rate and product selectivity [9].

Reaction times for the ammonium hydrosulfide method typically range from 4-8 hours, depending on the nature of the halide leaving group and the concentration of reagents [8]. Dibromide substrates generally react faster than the corresponding dichloride analogs due to the superior leaving group ability of bromide ions. The method consistently provides yields in the range of 70-90%, making it one of the most efficient approaches for 1,9-nonanedithiol synthesis [9].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1,9-nonanedithiol have evolved to incorporate more sophisticated catalytic systems and environmentally conscious reaction conditions [11] [12]. Modern approaches emphasize atom economy, selectivity, and operational simplicity while minimizing the use of hazardous reagents and solvents.

One significant advancement involves the development of metal-catalyzed coupling reactions that enable direct formation of carbon-sulfur bonds from readily available precursors [13]. Rhodium(II)-catalyzed reactions have emerged as particularly powerful tools for dithiol synthesis, allowing for controlled formation of multiple C-S bonds in a single synthetic operation [13]. These catalytic methods typically operate under milder conditions than traditional approaches and often provide superior regioselectivity.

Organocatalytic approaches have also gained prominence in modern dithiol synthesis [14]. The use of nucleophilic organocatalysts such as N-heterocyclic carbenes and phosphines has enabled the development of efficient synthetic routes that proceed under ambient conditions. These methods often demonstrate excellent functional group tolerance and can be applied to the synthesis of structurally diverse dithiol compounds [12].

The incorporation of flow chemistry principles represents another significant advancement in modern 1,9-nonanedithiol synthesis [15]. Continuous-flow reactors enable precise control of reaction parameters and facilitate the safe handling of reactive intermediates such as hydrogen sulfide and alkyl halides. These systems often provide enhanced heat and mass transfer, leading to improved reaction efficiency and reduced formation of side products [15].

Green chemistry principles have also influenced the development of modern synthetic approaches [16]. The use of renewable feedstocks, biodegradable solvents, and recyclable catalysts has become increasingly important in industrial applications. Biocatalytic approaches utilizing sulfur-transferase enzymes have shown promise for the selective synthesis of dithiol compounds under mild, environmentally benign conditions [17].

Purification Techniques and Quality Control

The purification of 1,9-nonanedithiol presents unique challenges due to the chemical reactivity and volatility of thiol compounds [18] [19]. Oxidative dimerization to form disulfide bonds represents the primary degradation pathway, necessitating the use of inert atmospheres and reducing conditions during purification procedures [20].

Column chromatography on silica gel represents the most widely employed purification technique for laboratory-scale preparations [18]. The optimal mobile phase typically consists of hexane-ethyl acetate gradients, with the specific composition adjusted based on the polarity of impurities present. Gradient elution protocols have proven particularly effective, starting with pure hexane and gradually increasing the ethyl acetate content to 10-15% [17]. The use of nitrogen-saturated solvents is essential to prevent oxidation during the chromatographic separation.

Vacuum distillation provides an alternative purification approach suitable for larger-scale operations [21]. 1,9-Nonanedithiol exhibits a boiling point of 284°C at atmospheric pressure, but distillation is typically conducted under reduced pressure to minimize thermal decomposition [5] [22]. Fractional distillation under nitrogen atmosphere at pressures of 10-20 mmHg enables efficient separation from higher and lower boiling impurities while maintaining product integrity [21].

Quality control procedures for 1,9-nonanedithiol rely primarily on gas chromatographic analysis coupled with mass spectrometric detection [23] [24]. Capillary columns with dimethylpolysiloxane stationary phases provide excellent resolution for thiol compounds, enabling quantitative determination of product purity and identification of impurities [19]. High-performance liquid chromatography with fluorescence detection following derivatization with o-phthaldialdehyde or 4,4'-dithiodipyridine offers enhanced sensitivity for trace analysis [24].

Refractive index measurements provide a rapid quality control method, with pure 1,9-nonanedithiol exhibiting a refractive index of n²⁰/D = 1.4999-1.5045 [25] [22]. Density measurements at 25°C should yield values of 0.939-0.952 g/mL for high-purity material [22] [26]. Titrimetric analysis using iodine solutions enables quantitative determination of thiol content, providing a direct measure of product quality [27].

Industrial Scale Production Considerations

The industrial-scale production of 1,9-nonanedithiol requires careful consideration of process safety, environmental impact, and economic viability [28]. The handling of hydrogen sulfide, alkyl halides, and organic solvents necessitates specialized safety protocols and engineering controls to ensure worker safety and environmental protection.

Raw material availability represents a critical factor in industrial production planning. 1,9-Nonanediol and 1,9-dibromononane are the primary starting materials for most synthetic routes, and their consistent supply at competitive prices is essential for economical production [5]. The development of alternative synthetic routes utilizing more readily available feedstocks continues to be an active area of industrial research.

Process optimization for industrial production focuses on maximizing space-time yields while minimizing energy consumption and waste generation [29]. Continuous-flow processes offer significant advantages over traditional batch operations, providing enhanced heat and mass transfer, improved safety profiles, and reduced capital investment requirements [15]. The implementation of process analytical technology enables real-time monitoring and control of critical process parameters.

Environmental considerations play an increasingly important role in industrial production decisions [28]. Solvent recovery and recycling systems are essential for economic and environmental sustainability. Waste treatment facilities must be designed to handle sulfur-containing byproducts and ensure compliance with environmental regulations. The development of green synthetic routes that minimize the use of hazardous chemicals and generate biodegradable waste streams represents a key priority for sustainable industrial production.

Quality assurance systems for industrial production must ensure consistent product quality while maintaining high production efficiency [30]. Statistical process control methods enable early detection of process deviations and prevent the production of off-specification material. Automated sampling and analysis systems provide real-time feedback on product quality, enabling rapid process adjustments when necessary.

Physical Description

XLogP3

Density

Melting Point

-17.5°C

UNII

GHS Hazard Statements

H302 (97.31%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index